1,3-bis(4-chlorophenyl)-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-[1,3-BIS(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE is a complex heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst . The reaction conditions are generally mild, and the yields are high, making this method suitable for industrial production.
Chemical Reactions Analysis
4-[1,3-BIS(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[1,3-BIS(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE involves its interaction with molecular targets such as TRKs. These kinases are part of the receptor tyrosine kinase family and play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival . By inhibiting TRKs, the compound can disrupt these pathways, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
4-[1,3-BIS(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE is unique due to its specific substitution pattern and its potent inhibitory effects on TRKs. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, which is also targeted for cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in inhibiting CDK2.
These compounds share a similar core structure but differ in their substitution patterns and specific biological activities, highlighting the uniqueness of 4-[1,3-BIS(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE.
Properties
Molecular Formula |
C24H13Cl2F3N4 |
---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
1,3-bis(4-chlorophenyl)-6-pyridin-4-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C24H13Cl2F3N4/c25-16-3-1-15(2-4-16)22-21-19(24(27,28)29)13-20(14-9-11-30-12-10-14)31-23(21)33(32-22)18-7-5-17(26)6-8-18/h1-13H |
InChI Key |
GKQSTIUMBYAPPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C3=C2C(=CC(=N3)C4=CC=NC=C4)C(F)(F)F)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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